2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-
Overview
Description
The compound “2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-” is a complex organic molecule . It is related to the compound “(3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one”, which is also known as (-)-Corey lactone .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including a benzoyloxy group, a trifluoromethyl group, and a phenoxy group . The presence of these groups likely contributes to the compound’s chemical properties and reactivity .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 119-123 °C and shows optical activity with [α]22/D −75°, c = 1 in chloroform . Its empirical formula is C15H16O5, and it has a molecular weight of 276.28 .Scientific Research Applications
Synthetic Pathways and Chemical Reactivity
The synthesis and chemical reactivity of compounds similar to the specified chemical structure have been a focal point of research, highlighting their potential in creating bioactive molecules and polymers derived from renewable resources. The research into bioactive furanyl-substituted nucleobases and nucleosides showcases the significance of furan derivatives in medicinal chemistry, highlighting their role in designing compounds with optimized antiviral, antitumor, and other activities (Ostrowski, 2022). Similarly, advancements in the catalytic transformation of biomass-derived furfurals into cyclopentanones underscore the environmental and sustainable aspects of utilizing furan derivatives for generating valuable chemical products (Dutta & Bhat, 2021).
Environmental and Green Chemistry Applications
The exploration of furan derivatives from plant biomass, like 5-hydroxymethylfurfural (HMF), emphasizes the shift towards sustainable and green chemistry. The conversion of plant biomass into furan derivatives for the production of polymers and functional materials represents a critical step towards reducing dependency on fossil fuels and promoting the use of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017). This approach not only contributes to the development of new materials but also aligns with environmental sustainability goals.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3O6/c26-25(27,28)16-7-4-8-18(11-16)32-14-17(29)9-10-19-20-12-23(30)33-22(20)13-21(19)34-24(31)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2/b10-9+/t19-,20-,21-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJYOSVZGLADH-XYSDSJPHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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